molecular formula C13H11Cl B13146240 2-Chloro-5-methyl-biphenyl

2-Chloro-5-methyl-biphenyl

Cat. No.: B13146240
M. Wt: 202.68 g/mol
InChI Key: LIZPPFGYOGLJAI-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the second position and a methyl group attached to the fifth position of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-methyl-biphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, the reaction between o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of a catalyst can yield the desired biphenyl derivative .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methyl-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.

Major Products:

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of 2-chloro-5-methylbenzoic acid.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

2-Chloro-5-methyl-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-methyl-biphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Chloro-biphenyl: Lacks the methyl group, making it less sterically hindered.

    4-Chloro-5-methyl-biphenyl: The chlorine atom is in a different position, affecting its reactivity.

    2-Methyl-biphenyl: Lacks the chlorine atom, resulting in different chemical properties.

Uniqueness: The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the biphenyl structure provides a unique balance of electronic effects that can be exploited in various chemical reactions .

Properties

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

1-chloro-4-methyl-2-phenylbenzene

InChI

InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

LIZPPFGYOGLJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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